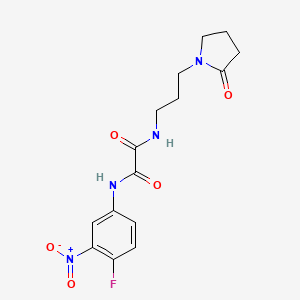

N1-(4-fluoro-3-nitrophenyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

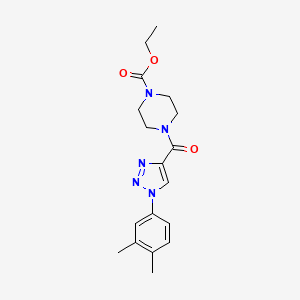

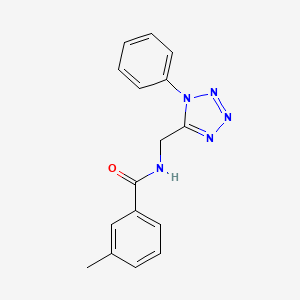

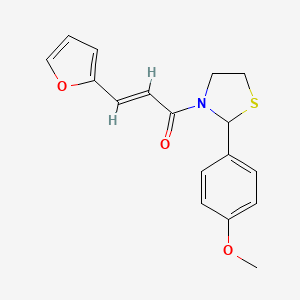

Molecular Structure Analysis

This compound contains a total of 50 bonds, including 32 non-H bonds, 17 multiple bonds, 8 rotatable bonds, 5 double bonds, and 12 aromatic bonds. It also contains 1 five-membered ring, 2 six-membered rings, 1 aromatic ester, 1 aliphatic secondary amide, and 1 aliphatic tertiary amide .Scientific Research Applications

Synthesis and Molecular Properties

A novel synthetic approach for the preparation of di- and mono-oxalamides, which could potentially include compounds similar to N1-(4-fluoro-3-nitrophenyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide, has been developed. This method involves the acid-catalyzed rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes and offers a high-yielding, operationally simple procedure for obtaining anthranilic acid derivatives and oxalamides, suggesting a pathway for the synthesis of complex molecules including those with potential pharmaceutical applications (Mamedov, V., et al., 2016).

Fluorophore Applications

The compound's structure indicates potential utility in the development of fluorescence assays, similar to other fluorophore-containing nitroxides. These compounds can be used to detect superoxide and hydroxyl radicals generated by activated neutrophils, highlighting its potential application in studying oxidative stress and inflammation within biological systems (Pou, S., et al., 1993).

Drug Metabolism Studies

Research into the metabolism and pharmacokinetics of compounds structurally related to N1-(4-fluoro-3-nitrophenyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide provides insight into their potential therapeutic applications. Studies on selective androgen receptor modulators (SARMs) that share some structural features have explored their metabolism in rats, revealing the formation of various metabolites. This information is crucial for understanding the safety, efficacy, and optimal dosing of such compounds in medical treatments (Wu, D., et al., 2006).

Nitrophenyl Derivatives Studies

The synthesis and study of nitrophenyl derivatives of pyrrole 2,5-diamides, which could be structurally related to the compound , have demonstrated interesting structural behaviors and anion binding properties. These derivatives have been shown to signal deprotonation through a color change, indicating their potential use in chemical sensing and signaling applications (Camiolo, S., et al., 2003).

properties

IUPAC Name |

N'-(4-fluoro-3-nitrophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17FN4O5/c16-11-5-4-10(9-12(11)20(24)25)18-15(23)14(22)17-6-2-8-19-7-1-3-13(19)21/h4-5,9H,1-3,6-8H2,(H,17,22)(H,18,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWEHRROMOTVUQB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)CCCNC(=O)C(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17FN4O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-(2-naphthamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2362019.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((2-(thiophen-2-yl)pyridin-3-yl)methyl)urea](/img/structure/B2362020.png)

![N-(2-methoxyphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2362021.png)

![2-Chloro-1-(6-phenylmethoxy-2-azaspiro[3.3]heptan-2-yl)propan-1-one](/img/structure/B2362025.png)

![N-{2-[(4-Chlorophenyl)thio]ethyl}-3-methoxy-1-propanamine hydrochloride](/img/no-structure.png)

![4-{2-[(4-Chlorobenzyl)oxy]phenyl}-2-(4-pyridinyl)pyrimidine](/img/structure/B2362039.png)